3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

Description

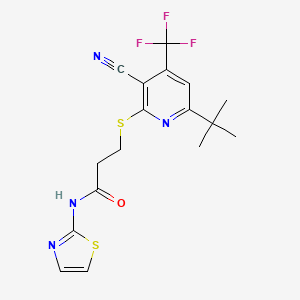

The compound 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a structurally complex molecule featuring a pyridine core substituted with a tert-butyl group (at position 6), a cyano group (position 3), and a trifluoromethyl group (position 4). A thioether linkage connects this pyridine moiety to a propanamide chain terminating in a thiazol-2-yl group. The presence of sulfur-containing linkages (thioether and thiazole) may enhance metabolic stability or influence binding interactions .

Properties

IUPAC Name |

3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4OS2/c1-16(2,3)12-8-11(17(18,19)20)10(9-21)14(23-12)26-6-4-13(25)24-15-22-5-7-27-15/h5,7-8H,4,6H2,1-3H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNIMMITJGSQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step organic synthesis:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized with tert-butyl, cyano, and trifluoromethyl substituents. This can be achieved through a series of reactions including nitration, reduction, and substitution reactions.

Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to form the thioether linkage.

Thiazole Ring Introduction: The final step involves the coupling of the thioether intermediate with a thiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole-containing compounds often exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results. The compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for new drug development.

Anticonvulsant Properties

Thiazole derivatives have been studied for their anticonvulsant activity. In particular, compounds similar to 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide have shown potential in reducing seizure activity in animal models, suggesting that this compound could be further explored for treating epilepsy and other seizure disorders .

Anti-inflammatory Effects

Thiazole-based compounds are also recognized for their anti-inflammatory properties. Investigations into their mechanisms of action reveal that they may inhibit specific pathways involved in inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the applications of similar compounds:

Mechanism of Action

The mechanism of action of 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The cyano and trifluoromethyl groups can enhance binding affinity through electronic effects, while the thiazole ring can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally analogous molecules described in the evidence. Key differences in core structures, substituents, synthetic routes, and properties are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structural Diversity: The target compound’s pyridine core distinguishes it from benzimidazole () or benzothiazole () systems.

Substituent Effects: The tert-butyl and trifluoromethyl groups in the target compound likely increase lipophilicity compared to smaller substituents (e.g., 4-methylbenzamide in 4a or bromophenyl in 9c). In contrast, morpholinomethyl (4a) and chlorophenyl () substituents may balance solubility and target affinity .

Synthetic Complexity :

- The target compound’s synthesis may require regioselective functionalization of the pyridine ring, whereas ’s compounds rely on modular click chemistry for triazole formation .

Biological Implications :

- While the target compound lacks reported activity data, ’s 9c shows promising α-glucosidase inhibition (docking score: -8.1 kcal/mol vs. acarbose’s -7.5 kcal/mol) . The target’s trifluoromethyl group could similarly enhance binding to hydrophobic enzyme pockets.

Q & A

Basic: What are the optimal synthetic conditions for preparing 3-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide?

Methodology:

The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or dichloromethane for solubility), and catalysts (e.g., triethylamine for deprotonation). Key steps include:

Thioether formation: Coupling the pyridine-thiol moiety with a propanamide intermediate under inert atmosphere.

Cyano group stabilization: Using anhydrous conditions to prevent hydrolysis.

Purification: Column chromatography or recrystallization to achieve >95% purity.

Characterization via NMR (¹H/¹³C) and HPLC confirms intermediate and final product integrity .

Advanced: How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?

Methodology:

- Kinetic analysis: Use time-resolved NMR or LC-MS to track intermediate formation.

- Computational modeling: Apply DFT calculations (e.g., Gaussian) to identify transition states or reactive intermediates.

- Isolation and characterization: Employ preparative HPLC to isolate byproducts, followed by high-resolution MS and 2D NMR (COSY, HSQC) for structural determination .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodology:

- NMR spectroscopy: ¹H/¹³C NMR for verifying substituent positions and stereochemistry.

- Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (±2 ppm accuracy).

- HPLC: Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved?

Methodology:

- Variable-temperature NMR: Monitor chemical shift changes to detect tautomeric equilibria.

- X-ray crystallography: Resolve absolute configuration using single-crystal diffraction.

- IR spectroscopy: Identify carbonyl stretching frequencies to distinguish keto-enol forms .

Basic: What strategies ensure reproducibility in biological activity assays for this compound?

Methodology:

- Standardized protocols: Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves: Test concentrations spanning 3 log units (1 nM–10 µM) in triplicate.

- Solvent controls: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodology:

- Meta-analysis: Compare assay conditions (e.g., pH, serum content) across studies.

- Structure-activity relationship (SAR) studies: Systematically modify functional groups (e.g., replacing CF₃ with Cl) to isolate contributing moieties.

- Target engagement assays: Use SPR or thermal shift assays to validate direct target binding .

Basic: What physicochemical properties (e.g., solubility, logP) are critical for in vitro studies?

Methodology:

- LogP determination: Use shake-flask method with octanol/water partitioning followed by UV-Vis quantification.

- Aqueous solubility: Assess via nephelometry in PBS (pH 7.4) or simulated biological fluids.

- Thermal stability: TGA/DSC to determine decomposition thresholds (>150°C typical for similar amides) .

Advanced: How does stereochemistry influence target binding and metabolic stability?

Methodology:

- Enantiomer separation: Chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.

- Molecular docking: AutoDock Vina to predict binding poses with protein targets (e.g., kinases).

- Microsomal stability assays: Compare half-lives (t₁/₂) of enantiomers in liver microsomes .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodology:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the cyano group.

- Long-term stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can computational methods predict off-target interactions or toxicity?

Methodology:

- Pharmacophore modeling: Screen against databases like ChEMBL for off-target hits.

- ADMET prediction: Use SwissADME or ProTox-II to estimate hepatotoxicity and CYP inhibition.

- Molecular dynamics simulations: GROMACS to assess binding persistence with non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.